molecular formula C28H29N3O4 B2680639 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 894547-54-7

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2680639
CAS RN: 894547-54-7
M. Wt: 471.557
InChI Key: LAFGJDGFVYYETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Neuroprotective Effects A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. It demonstrated significant antiviral and antiapoptotic effects in vitro, leading to a notable reduction in viral load and increased survival rates in infected mice. This compound's potential in addressing viral encephalitis highlights a critical area of scientific inquiry, underscoring the importance of developing targeted therapeutics for viral diseases affecting the central nervous system (Ghosh et al., 2008).

Molecular Structure and Fluorescence Properties The structural aspects of two amide-containing isoquinoline derivatives were explored, revealing that these compounds form gels or crystalline solids under different conditions. Notably, these compounds exhibit enhanced fluorescence emissions, suggesting their potential application in materials science, particularly in developing fluorescent materials and sensors (Karmakar et al., 2007).

Antitumor Activity A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. These compounds displayed broad-spectrum antitumor activity, with some analogues demonstrating potency comparable or superior to standard treatments. This study contributes to the search for new anticancer agents, emphasizing the quinazolinone scaffold's potential in cancer therapy (Al-Suwaidan et al., 2016).

Antifungal Agents Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified them as potent antifungal agents against a range of fungal species. Modifications to the morpholin-2-one core improved plasma stability while retaining antifungal efficacy, indicating these compounds' potential as novel antifungal therapeutics (Bardiot et al., 2015).

Analgesic and Anti-Inflammatory Activities Cyclocondensation techniques were used to synthesize enaminoamides, which demonstrated significant analgesic and anti-inflammatory effects. The most active compounds showed effectiveness comparable to standard drugs, highlighting the potential of isoquinoline derivatives in developing new pain and inflammation management therapies (Yusov et al., 2019).

properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-18-10-11-23(12-19(18)2)30-27(32)17-31-24-15-26(35-4)25(34-3)14-20(24)13-21(28(31)33)16-29-22-8-6-5-7-9-22/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFGJDGFVYYETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3,4-dimethylphenyl)acetamide

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